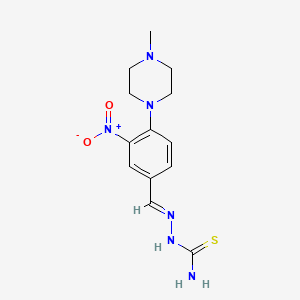
2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "AMB" and is synthesized through a complex chemical process. In
作用機序
The exact mechanism of action of AMB is not fully understood, but it is believed to act as a partial agonist at certain receptors in the brain. This means that it can activate these receptors to a certain extent, but not fully. This property makes it useful for studying the function of these receptors and their role in various physiological processes.
Biochemical and Physiological Effects:
AMB has been shown to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of certain diseases such as Alzheimer's and Parkinson's. Additionally, AMB has been shown to have anxiolytic and antidepressant effects, which may have potential applications in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using AMB in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. Additionally, AMB has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments.
However, there are also limitations to using AMB in lab experiments. One of the main limitations is its complex synthesis process, which makes it difficult and expensive to produce. Additionally, the exact mechanism of action of AMB is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on AMB. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AMB and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of AMB and to determine its safety for use in humans.
Conclusion:
In conclusion, 2-acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for certain receptors in the brain, as well as antioxidant and anti-inflammatory properties. While there are advantages and limitations to using AMB in lab experiments, there are also several future directions for research on this compound. Overall, AMB has the potential to be a valuable tool for studying the function of certain receptors in the brain and its potential applications in the treatment of various diseases.
合成法
The synthesis of AMB involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2-acetyl-5-methoxyphenol, which is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
AMB has been studied for its potential applications in various scientific fields such as pharmacology, biochemistry, and neuroscience. It has been found to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. Additionally, AMB has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of certain diseases.
特性
IUPAC Name |
(2-acetyl-5-methoxyphenyl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-11(19)14-7-6-13(21-2)10-16(14)24-18(20)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMVFWXSBWSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methoxyphenyl 3,4-dimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)





![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)